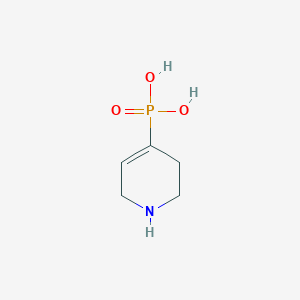
(1,2,3,6-tetrahydropyridin-4-yl)phosphonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,2,3,6-Tetrahydropyridin-4-yl)phosphonic acid, also known as THPA, is an organic phosphonic acid that has been used in a variety of scientific research applications. It is a water-soluble compound with a pKa of 7.5 and a melting point of 120°C. THPA has a wide range of applications in the laboratory, including its use as a reagent, catalyst, and inhibitor.
科学研究应用
(1,2,3,6-tetrahydropyridin-4-yl)phosphonic acid has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of a variety of organic compounds, including polymers, polyamides, and polyesters. It has also been used as a catalyst in the synthesis of polymers and polyamides. This compound has been used as an inhibitor in the synthesis of polymers and polyamides, as well as in the synthesis of polyesters.
作用机制
The mechanism of action of (1,2,3,6-tetrahydropyridin-4-yl)phosphonic acid is not well understood. However, it is believed that this compound acts as an acid catalyst, which facilitates the reaction of pyridine-2-carboxaldehyde and phosphorous oxychloride or phosphorous acid. This compound is also believed to facilitate the formation of polymers and polyamides through its ability to act as a hydrogen-bond donor.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, this compound has been found to have a mild antifungal activity and to inhibit the growth of certain bacteria. This compound has also been found to have a mild anti-inflammatory effect.
实验室实验的优点和局限性
The use of (1,2,3,6-tetrahydropyridin-4-yl)phosphonic acid in laboratory experiments has several advantages. It is water-soluble, has a relatively low pKa, and can be synthesized through a variety of methods. Additionally, this compound can act as an acid catalyst, a hydrogen-bond donor, and an inhibitor. However, the use of this compound in laboratory experiments also has several limitations. It is not very stable in acidic or basic solutions, and its use as a catalyst or inhibitor is limited to certain reactions.
未来方向
There are several potential future directions for the use of (1,2,3,6-tetrahydropyridin-4-yl)phosphonic acid in scientific research. One potential direction is the use of this compound as a catalyst in the synthesis of polymers and polyamides. Additionally, this compound could be used as a reagent in the synthesis of other organic compounds. Another potential direction is the use of this compound as an inhibitor in the synthesis of polymers and polyamides. Additionally, this compound could be used as an inhibitor in the synthesis of other organic compounds. Finally, further research could be conducted to better understand the biochemical and physiological effects of this compound.
合成方法
(1,2,3,6-tetrahydropyridin-4-yl)phosphonic acid can be synthesized through a variety of methods, including the reaction of pyridine-2-carboxaldehyde and phosphorous oxychloride. This reaction yields this compound and phosphorous oxychloride as the by-products. This compound can also be produced through the reaction of pyridine-2-carboxaldehyde and phosphorous acid, which yields this compound and phosphoric acid as the by-products. The reaction of pyridine-2-carboxaldehyde and phosphorous acid can be catalyzed by a variety of acids, including sulfuric acid and hydrochloric acid.
属性
IUPAC Name |
1,2,3,6-tetrahydropyridin-4-ylphosphonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10NO3P/c7-10(8,9)5-1-3-6-4-2-5/h1,6H,2-4H2,(H2,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBAAPJRPYOJSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1P(=O)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10NO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-2-methyl-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B6600398.png)




![2-[(1-methyl-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6600430.png)

![tert-butyl N-{[4-(aminomethyl)-3-fluorophenyl]methyl}carbamate](/img/structure/B6600441.png)
(trifluoromethyl)-lambda6-sulfanone](/img/structure/B6600443.png)
![methyl 1-[2-(tert-butoxy)-2-oxoethyl]-1H-indole-3-carboxylate](/img/structure/B6600457.png)
![4-[(4-methoxyphenyl)methyl]morpholine-3,5-dione](/img/structure/B6600464.png)


phenyl-lambda6-sulfanyl}-N-methylmethanamine](/img/structure/B6600475.png)